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Compound of Interest

Compound Name: 9,9-Dimethylfluoren-2-amine-d7

Cat. No.: B15599859

In-Depth Technical Guide: 9,9-Dimethylfluoren-2-
amine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,9-Dimethylfluoren-2-amine-d7,
a deuterated analog of 9,9-Dimethylfluoren-2-amine. This document covers its commercial
availability, pricing, physicochemical properties, and detailed methodologies for its application
in a research and development setting.

Introduction

9,9-Dimethylfluoren-2-amine-d7 is a stable isotope-labeled compound that serves as an
invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry.[1][2][3]
The strategic incorporation of seven deuterium atoms provides a distinct mass shift from its
non-deuterated counterpart, making it an ideal internal standard for liquid chromatography-
mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)
applications.[4][5] Its utility is most pronounced in pharmacokinetic studies, metabolic profiling,
and clinical bioanalysis where precise and accurate quantification of the parent compound, 9,9-
Dimethylfluoren-2-amine, or its derivatives is critical. The non-deuterated form, 9,9-
Dimethylfluoren-2-amine, is a key intermediate in the synthesis of materials for organic light-
emitting diodes (OLEDs), advanced polymers, and fluorescent dyes.[6][7]
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Physicochemical Properties

The fundamental properties of 9,9-Dimethylfluoren-2-amine-d7 are summarized in the table
below. These are based on commercially available data for the deuterated compound and its
non-deuterated analog.

Value (9,9-Dimethylfluoren- Value (9,9-Dimethylfluoren-

Property . .
2-amine-d7) 2-amine)
2-Amino-9,9-dimethylfluorene- ) )
Synonyms 47 2-Amino-9,9-dimethylfluorene
CAS Number 1217033-02-1 108714-73-4
Molecular Formula CisHsD7N CisHisN
Molecular Weight 216.33 g/mol 209.29 g/mol
White to off-white solid White to slightly pale yellow-
Appearance ]
(inferred) green crystal/powder
Purity Typically 298% >98%
Soluble in organic solvents
Solubility such as methanol, DMSO, and  Soluble in organic solvents.

dichloromethane.

Data compiled from multiple supplier and database entries.

Commercial Availability and Pricing

9,9-Dimethylfluoren-2-amine-d7 is available from specialized chemical suppliers. Pricing is
typically provided upon request. The non-deuterated analog is more widely available from a
range of suppliers with public pricing.
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) Catalog . . .
Supplier Product Purity Quantity Price (USD)
Number

9,9-

MedChemEx Dimethylfluor HY- Request

. >98% 1 mg, 5mg

press en-2-amine- W019610S1 Quote
d7
9,9-

MedChemEx Dimethylfluor HY- Request

_ >98% 1 mg, 5mg

press en-2-amine- W019610S Quote

dé
) 9,9-Dimethyl-
Sigma- SY3H3D67C
_ 9H-fluoren-2- 98% 19 $14.95

Aldrich ] F93
amine

59 $21.85

1049 $27.60

Pricing and availability are subject to change. Please consult the supplier's website for the most
current information.

Synthesis

A plausible synthetic route for 9,9-Dimethylfluoren-2-amine-d7 can be inferred from the
established synthesis of the non-deuterated compound and general deuteration
methodologies. The synthesis of 9,9-dimethylfluorene often starts from fluorene, which is
methylated using a reagent like methyl iodide or dimethyl carbonate in the presence of a base.
[8] The resulting 9,9-dimethylfluorene can then be nitrated to 2-nitro-9,9-dimethylfluorene,
followed by reduction to the desired amine.

A general synthesis for the non-deuterated 2-amino-9,9-dimethylfluorene involves the
hydrogenation of 2-nitro-9,9-dimethylfluorene using a palladium on activated carbon catalyst.[9]

Proposed Synthesis of 9,9-Dimethylfluoren-2-amine-d7:
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A potential strategy for the synthesis of the d7 isotopologue would involve the use of
deuterated precursors. One possible route could involve the deuteration of fluorene at the
aromatic positions prior to methylation and subsequent functionalization. A more direct
approach, if the starting material is available, would be the reduction of a deuterated 2-nitro-
9,9-dimethylfluorene analog. The d7 labeling suggests deuteration on the aromatic rings.

Experimental Protocols

The primary application of 9,9-Dimethylfluoren-2-amine-d7 is as an internal standard in
guantitative bioanalysis. Below is a detailed experimental protocol for its use in an LC-MS/MS
assay for the quantification of an analyte in human plasma.

Objective: To quantify the concentration of a hypothetical drug candidate, "Analyte X," in human
plasma using 9,9-Dimethylfluoren-2-amine-d7 as an internal standard.

Materials:

Human plasma (K2EDTA as anticoagulant)

» Analyte X reference standard

e 9,9-Dimethylfluoren-2-amine-d7 (Internal Standard, IS)

o Acetonitrile (ACN), HPLC grade

e Methanol (MeOH), HPLC grade

e Formic acid (FA), LC-MS grade

e Water, ultra-pure

o Protein precipitation plates (96-well)

e LC-MS/MS system (e.g., Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 LC system)
Procedure:

e Preparation of Stock Solutions:
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o Prepare a 1 mg/mL stock solution of Analyte X in DMSO.

o Prepare a 1 mg/mL stock solution of 9,9-Dimethylfluoren-2-amine-d7 (IS) in DMSO.

e Preparation of Working Solutions:

o Prepare a series of working solutions of Analyte X by serial dilution of the stock solution
with 50:50 ACN:Water to create calibration standards.

o Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 ACN:Water.

o Sample Preparation (Protein Precipitation):

[¢]

To 50 pL of plasma sample (calibration standards, quality controls, or unknown samples)
in a 96-well plate, add 150 uL of the IS working solution (100 ng/mL in ACN).

[¢]

Vortex the plate for 2 minutes to precipitate proteins.

[e]

Centrifuge the plate at 4000 rpm for 10 minutes.

o

Transfer 100 pL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

e LC-MS/MS Analysis:

o Liquid Chromatography (LC) Conditions:

= Column: C18, 2.1 x 50 mm, 1.8 ym

= Mobile Phase A: 0.1% Formic Acid in Water

= Mobile Phase B: 0.1% Formic Acid in Acetonitrile

= Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B
and re-equilibrate for 1 minute.

= Flow Rate: 0.4 mL/min

= Injection Volume: 5 pL
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o Mass Spectrometry (MS) Conditions:
» |onization Mode: Electrospray lonization (ESI), Positive
= Multiple Reaction Monitoring (MRM) transitions:
» Analyte X: [M+H]* > fragment ion (to be determined based on analyte structure)

= 9,9-Dimethylfluoren-2-amine-d7 (IS): m/z 217.3 > fragment ion (e.g., m/z 200.3,
corresponding to loss of a methyl group)

» Optimize collision energy and other MS parameters for both analyte and IS.

e Data Analysis:
o Integrate the peak areas for both the analyte and the IS.
o Calculate the peak area ratio (Analyte Area / IS Area).

o Construct a calibration curve by plotting the peak area ratio against the concentration of
the calibration standards.

o Determine the concentration of Analyte X in the unknown samples by interpolating their
peak area ratios from the calibration curve.

Visualizations
Logical Workflow for Use as an Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard in
a quantitative bioanalytical assay.
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Workflow for Quantitative Analysis Using a Deuterated Internal Standard
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Quantification using
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Click to download full resolution via product page

Caption: General workflow for quantitative analysis using a deuterated internal standard.
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Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that 9,9-Dimethylfluoren-2-
amine or its deuterated analog are directly involved in specific biological signaling pathways as
modulators. Their primary utility in a biological context is as a tracer or internal standard for
analytical measurements. The non-deuterated parent compound is a building block for various
functional molecules, and the biological activity of those final products would depend on their
specific structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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